

# Proper storage and handling procedures for JNJ-5207852 powder.

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Compound of Interest

Compound Name: JNJ-5207852 dihydrochloride

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## **Application Notes and Protocols for JNJ- 5207852 Powder**

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the proper storage and handling of JNJ-5207852 powder, a selective and potent histamine H3 receptor (H3R) antagonist. Adherence to these guidelines is crucial for maintaining the integrity of the compound and ensuring accurate and reproducible experimental outcomes.

### **Product Information**

- IUPAC Name: 1-[3-[4-(1-piperidinylmethyl)phenoxy]propyl]piperidine
- CAS Number: 398473-34-2 (free base), 1782228-76-5 (dihydrochloride)
- Molecular Formula: C20H32N2O
- Molecular Weight: 316.48 g/mol (free base), 389.4 g/mol (dihydrochloride)

## Storage and Stability

Proper storage of JNJ-5207852 is critical to prevent degradation and ensure its long-term stability. The following table summarizes the recommended storage conditions for both the



powder form and solutions.

Form	Storage Temperature	Duration	Notes
Powder	-20°C	Up to 3 years	Store in a dry, dark place.
4°C	Up to 2 years	For shorter-term storage.	
Room Temperature	Desiccate	For very short-term storage.[1]	
Solution in DMSO	-80°C	Up to 1 year	Avoid repeated freeze-thaw cycles.
-20°C	Up to 1 month	For more frequent use.[2][3]	
Aqueous Solution	-80°C	Up to 6 months	Prepare fresh if possible.

## **Handling Procedures and Safety Precautions**

JNJ-5207852 should be handled by trained personnel in a laboratory setting. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times.

#### Safety Recommendations:

- Inhalation: Avoid inhaling the powder. Work in a well-ventilated area or under a fume hood.
- Skin Contact: Avoid direct contact with skin. In case of contact, wash the affected area thoroughly with soap and water.
- Eye Contact: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical advice.
- Ingestion: If swallowed, seek immediate medical attention.



For comprehensive safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

## **Experimental Protocols**Preparation of Stock Solutions

For In Vitro Assays:

A common solvent for preparing stock solutions of JNJ-5207852 for in vitro experiments is dimethyl sulfoxide (DMSO).

#### Materials:

- JNJ-5207852 powder
- Anhydrous DMSO
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Ultrasonic bath

#### Protocol:

- Equilibrate the JNJ-5207852 powder to room temperature before opening the vial to prevent moisture condensation.
- Weigh the desired amount of JNJ-5207852 powder using an analytical balance.
- Add the appropriate volume of DMSO to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution from 1 mg of JNJ-5207852 (MW: 316.48), add 316 μL of DMSO.
- Vortex the solution thoroughly to aid dissolution.
- If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for a few minutes.[2][3] Gentle warming can also be applied.[1]



- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C or -80°C as indicated in the storage table.

#### Solubility Data:

Solvent	Maximum Concentration	Notes
DMSO	20 mM to 77.5 mg/mL[1][2][3]	Ultrasonic assistance may be needed.[2][3]
Water	50 mM[1]	For the dihydrochloride salt.
Ethanol	16 mg/mL[4]	
DMF	20 mg/mL[4]	_
PBS (pH 7.2)	0.25 mg/mL[4]	_

#### For In Vivo Studies:

The preparation of JNJ-5207852 for in vivo administration requires specific vehicle formulations to ensure solubility and bioavailability.

#### Materials:

- JNJ-5207852 powder
- DMSO
- PEG300
- Tween-80
- Saline (0.9% NaCl) or 20% SBE-β-CD in saline
- Corn oil

Protocol 1: DMSO/PEG300/Tween-80/Saline Vehicle[2][3]



- Prepare a stock solution of JNJ-5207852 in DMSO as described in section 4.1.
- In a sterile tube, add the required volume of the DMSO stock solution.
- Add PEG300 to the tube. The recommended ratio is 10% DMSO and 40% PEG300.
- Add Tween-80 to the mixture (5% of the final volume).
- Finally, add saline to make up the remaining 45% of the final volume.
- Vortex the solution until it is clear and homogenous. The solubility in this vehicle is ≥ 2.58 mg/mL.[2][3]

Protocol 2: DMSO/SBE-β-CD in Saline Vehicle[2][3]

- Prepare a stock solution of JNJ-5207852 in DMSO.
- In a sterile tube, add the DMSO stock solution (10% of the final volume).
- Add a solution of 20% SBE-β-CD in saline to make up the remaining 90% of the final volume.
- Vortex until the solution is clear. The solubility in this vehicle is ≥ 2.58 mg/mL.[2][3]

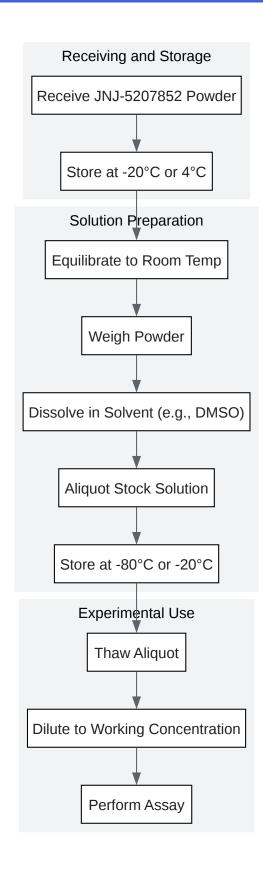
Protocol 3: DMSO/Corn Oil Vehicle[2][3]

- Prepare a stock solution of JNJ-5207852 in DMSO.
- In a sterile tube, add the DMSO stock solution (10% of the final volume).
- Add corn oil to make up the remaining 90% of the final volume.
- Vortex thoroughly to create a uniform suspension. The solubility in this vehicle is ≥ 2.58 mg/mL.[2][3]

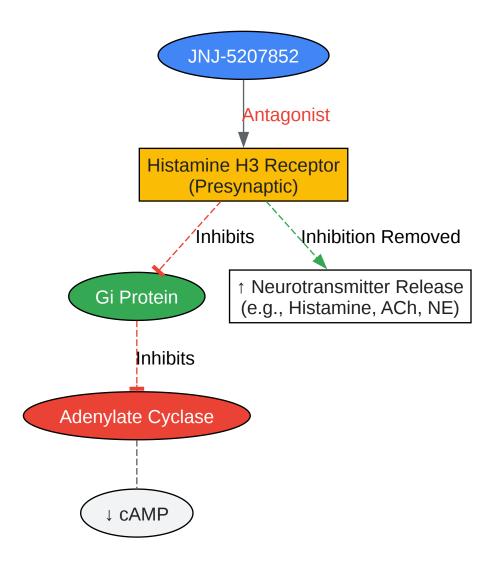
### **Visualizations**

## **Experimental Workflow for JNJ-5207852 Handling**









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